3-Methyl-8-propyl-8-azabicyclo[3.2.1]octan-3-ol
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Overview
Description
3-Methyl-8-propyl-8-azabicyclo[3.2.1]octan-3-ol is a bicyclic compound that belongs to the family of tropane alkaloids.
Preparation Methods
The synthesis of 3-Methyl-8-propyl-8-azabicyclo[3.2.1]octan-3-ol typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material or through a desymmetrization process starting from achiral tropinone derivatives . Industrial production methods often involve the use of specific catalysts and reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-Methyl-8-propyl-8-azabicyclo[3.2.1]octan-3-ol undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the alcohol group to a ketone or aldehyde.
Reduction: Reducing agents can be used to convert the ketone or aldehyde back to an alcohol.
Substitution: This compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Methyl-8-propyl-8-azabicyclo[3.2.1]octan-3-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a model compound for studying the biological activities of tropane alkaloids.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-8-propyl-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors in the brain, thereby modulating neurotransmitter activity. This interaction can lead to various physiological responses, depending on the specific receptors and pathways involved .
Comparison with Similar Compounds
3-Methyl-8-propyl-8-azabicyclo[3.2.1]octan-3-ol is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:
8-Azabicyclo[3.2.1]octan-3-ol: This compound shares the same bicyclic scaffold but differs in its substituents.
8-Methyl-8-azabicyclo[3.2.1]octan-3-ol: This compound has a methyl group instead of a propyl group.
Tropane alkaloids: These compounds have a similar bicyclic structure but may have different functional groups and biological activities
Properties
Molecular Formula |
C11H21NO |
---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
3-methyl-8-propyl-8-azabicyclo[3.2.1]octan-3-ol |
InChI |
InChI=1S/C11H21NO/c1-3-6-12-9-4-5-10(12)8-11(2,13)7-9/h9-10,13H,3-8H2,1-2H3 |
InChI Key |
SFNQYIFIDPJSHG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2CCC1CC(C2)(C)O |
Origin of Product |
United States |
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